N,N,N',N'-Tetramethyl-P-phenylenediamine

Description

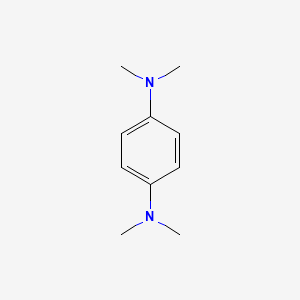

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAOGUFAAWZWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026124 | |

| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets or a drab green solid. (NTP, 1992), Solid; [Merck Index] Drab green solid; [NTP] Grey powder; [Sigma-Aldrich MSDS] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-22-1, 27215-51-6 | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N′,N′-Tetramethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylphenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4P3AC32ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120 to 124 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

What is the mechanism of action of N,N,N',N'-Tetramethyl-P-phenylenediamine?

An In-Depth Technical Guide to the Mechanism of Action of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

Introduction

This compound, commonly abbreviated as TMPD, is a colorless, solid aromatic amine that has become an indispensable tool in biochemistry, microbiology, and electrochemistry.[1] Its utility stems from its remarkable redox properties, specifically its ability to undergo a clean, reversible one-electron oxidation.[2][3] This process generates a stable and intensely colored radical cation known as Wurster's Blue, named after its discoverer, the German chemist Casimir Wurster.[1][4] This distinct color change forms the basis of its function as a highly effective redox indicator and electron mediator.

This guide provides a comprehensive exploration of the core mechanism of action of TMPD. We will delve into its fundamental redox chemistry and examine its application in two primary contexts: the classic oxidase test for microbial identification and the analysis of mitochondrial electron transport chains. Furthermore, we will touch upon its electrochemical properties that enable quantitative analysis of enzymatic activities.

Core Mechanism: The Reversible Oxidation to Wurster's Blue

The functionality of TMPD is entirely dependent on its capacity to donate an electron. In its neutral, reduced state, TMPD is colorless. Upon encountering an oxidizing agent or an appropriate enzymatic system, it loses a single electron to form a stable semiquinone radical cation, C₆H₄(N(CH₃)₂)₂⁺.[1][5] This radical cation is Wurster's Blue, which exhibits a characteristic deep blue-violet color in solution.[4][6]

This transformation is a reversible, one-electron oxidation step.[2][4] The stability of the Wurster's Blue radical is a key feature, allowing it to act as an effective electron shuttle. The midpoint potential for this first electron transfer is approximately +0.276 V versus the standard hydrogen electrode (SHE), making it a suitable mediator for a variety of biological redox reactions.[1][4]

While a second oxidation to a di-iminium cation can occur, this two-electron oxidized form is unstable in aqueous solutions.[4] Therefore, most biochemical applications are centered around the first, reversible oxidation to the colored radical cation.

Caption: Reversible one-electron oxidation of TMPD.

Application I: The Oxidase Test for Microbial Identification

One of the most widespread uses of TMPD is in the oxidase test, a critical rapid diagnostic tool in microbiology for differentiating bacterial species.[7] The test identifies organisms that produce cytochrome c oxidase (also known as Complex IV), a terminal enzyme in many bacterial electron transport chains.[7]

Principle and Causality

Aerobic organisms often utilize an electron transport chain to generate energy, with oxygen serving as the final electron acceptor.[6] Cytochrome c oxidase is a key component of this chain, catalyzing the transfer of electrons from cytochrome c to oxygen.[7] The oxidase test exploits TMPD's ability to act as an artificial electron donor, effectively substituting for the natural substrate, reduced cytochrome c.[6][7]

In the presence of cytochrome c oxidase, the following electron transfer cascade occurs:

-

The colorless, reduced TMPD donates an electron to cytochrome c.

-

The now-oxidized TMPD forms the blue-colored Wurster's Blue radical.

-

The reduced cytochrome c passes the electron to cytochrome c oxidase.

-

Cytochrome c oxidase, in turn, transfers the electron to the terminal electron acceptor, oxygen.

The appearance of the blue/purple color within seconds indicates a positive result, signifying the presence and activity of the cytochrome c oxidase enzyme system. Organisms lacking this enzyme cannot oxidize TMPD, and thus no color change occurs (oxidase-negative).[6]

Caption: Electron flow in the oxidase test.

Experimental Protocol: Filter Paper Spot Method

This protocol is a standard, self-validating method for determining oxidase activity.

Materials:

-

Whatman No. 1 filter paper

-

1% this compound dihydrochloride solution (Kovács' oxidase reagent)

-

Bacterial colonies from a fresh (18-24 hour) culture on non-selective media

-

Platinum loop or sterile wooden applicator stick

Procedure:

-

Place a small piece of filter paper in a clean petri dish.

-

Add 2-3 drops of the Kovács' oxidase reagent to the center of the paper.

-

Using a sterile applicator stick or platinum loop, pick a well-isolated colony from the culture plate.

-

Gently smear the colony onto the reagent-soaked area of the filter paper.

-

Observe for a color change within 10-30 seconds.[7]

Interpretation of Results:

-

Positive: Development of a dark blue to purple color within 5-10 seconds.

-

Delayed Positive: Color development occurs between 60 and 90 seconds.

-

Negative: No color change, or a light pink coloration, after 2 minutes.[7]

| Organism | Expected Oxidase Result | Gram Stain |

| Pseudomonas aeruginosa | Positive | Gram-Negative Rod |

| Neisseria gonorrhoeae | Positive | Gram-Negative Cocci |

| Vibrio cholerae | Positive | Gram-Negative Rod |

| Escherichia coli | Negative | Gram-Negative Rod |

| Enterobacteriaceae family | Generally Negative | Gram-Negative Rod |

Application II: Probing the Mitochondrial Electron Transport Chain

In cell biology and drug development, TMPD is a crucial tool for studying mitochondrial respiration, specifically the activity of Complex IV (cytochrome c oxidase).

Principle and Causality

The mitochondrial electron transport chain (ETC) consists of four protein complexes that transfer electrons in a stepwise fashion to generate a proton gradient for ATP synthesis. Electrons typically enter at Complex I (from NADH) or Complex II (from FADH₂).

Researchers often need to isolate and measure the activity of a specific complex, like Complex IV, to diagnose mitochondrial diseases or to assess the effect of a drug. TMPD, used in conjunction with a reducing agent like ascorbate, provides a method to bypass Complexes I and II and feed electrons directly into the ETC at the level of cytochrome c.[8][9]

The causality is as follows:

-

Ascorbate acts as the primary electron donor, but its reaction with cytochrome c is slow.

-

TMPD acts as a highly efficient catalyst or electron shuttle. Ascorbate rapidly reduces oxidized TMPD (Wurster's Blue) back to its colorless form.

-

The now-reduced TMPD rapidly donates an electron to cytochrome c.

-

Cytochrome c then transfers the electron to Complex IV, which completes the transfer to oxygen.

This experimental setup allows for the specific measurement of Complex IV activity, as the rate of oxygen consumption is now dependent only on the function of this final part of the chain.

Caption: TMPD as an electron shuttle to Complex IV.

Electrochemical Properties and Quantitative Analysis

Beyond qualitative colorimetric assays, the well-defined and reversible redox behavior of TMPD makes it an excellent mediator for electrochemical studies.[2][3] By immobilizing bacteria or mitochondria onto an electrode surface, the oxidation of TMPD by cytochrome c oxidase can be coupled to an electrical signal.[2]

In this setup, the electrode is held at a potential that reduces the oxidized Wurster's Blue back to TMPD. The enzyme then re-oxidizes the TMPD, creating a catalytic cycle that results in an amplified electrical current. This current is directly proportional to the rate of enzymatic activity, allowing for precise quantification.[2][10]

| Property | Value | Significance |

| Midpoint Potential (E°') | +0.276 V (vs. SHE) | Ideal for interacting with biological components like cytochrome c.[4] |

| Redox Behavior | Reversible One-Electron Transfer | Enables stable cycling and predictable electrochemical signals.[2] |

| Oxidized Form | Wurster's Blue (Radical Cation) | Stable, colored species that can be detected spectrophotometrically or electrochemically.[4][11] |

Conclusion

The mechanism of action of this compound is elegantly simple yet profoundly impactful. Its ability to undergo a stable, reversible one-electron oxidation to the colored radical cation Wurster's Blue underpins its utility. This fundamental property allows it to act as both a visual redox indicator and a highly efficient electron shuttle. From the rapid identification of pathogenic bacteria in clinical microbiology to the precise dissection of mitochondrial function in biomedical research, TMPD remains a cornerstone reagent, providing scientists with a reliable method to probe the critical processes of cellular electron transport.

References

- 1. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 2. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Wurster's blue [a.osmarks.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biologyreader.com [biologyreader.com]

- 7. Oxidase test - Wikipedia [en.wikipedia.org]

- 8. Kinetics of cytochrome c and TMPD oxidation by cytochrome c oxidase from the thermophilic bacterium, PS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uh-ir.tdl.org [uh-ir.tdl.org]

An In-Depth Technical Guide to N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Redox Mediator

N,N,N',N'-Tetramethyl-p-phenylenediamine, commonly referred to as TMPD, is an aromatic amine that holds a significant position in various scientific disciplines.[1] Its notoriety stems from its remarkable redox properties, most notably its ability to undergo a clean, one-electron oxidation to form a stable and intensely colored radical cation.[2] This unique characteristic has established TMPD as an invaluable tool in analytical chemistry, biochemistry, and materials science.[3] Often recognized by its historical name, Wurster's reagent, the oxidized form of TMPD gives rise to the vibrant "Wurster's Blue," a species that has been the subject of extensive study.[4][5] This guide provides a comprehensive technical overview of the chemical and physical properties of TMPD, its synthesis, its pivotal role in redox chemistry, and practical methodologies for its application, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Characteristics

TMPD is a colorless to grayish solid at room temperature, though it may darken upon storage due to slow oxidation.[4][6] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its application in experimental design. The molecule consists of a benzene ring substituted with two dimethylamino groups at the para positions, which are responsible for its electron-rich nature and facile oxidation.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆N₂ | [4] |

| Molecular Weight | 164.25 g/mol | [1] |

| CAS Number | 100-22-1 | [4] |

| Appearance | White to cream or gray crystals/powder | [3][7] |

| Melting Point | 49-52 °C | [3][4][8] |

| Boiling Point | 260 °C | [3][4] |

| Solubility | Slightly soluble in cold water; more soluble in hot water. Freely soluble in alcohol, chloroform, ether, and petroleum ether. | [4] |

| Redox Potential (E°' for TMPD/TMPD•⁺) | +0.276 V (vs. SHE) | [2][9] |

The Chemistry of Color: Formation of Wurster's Blue

The hallmark of TMPD chemistry is its reversible one-electron oxidation to form a stable cation radical known as Wurster's Blue.[2] This transformation is central to its function as a redox indicator. The electron is removed from one of the nitrogen lone pairs, and the resulting positive charge and unpaired electron are delocalized across the entire molecule, contributing to its stability.[10] This process is visually striking, as the colorless or pale TMPD solution turns a deep blue or purple upon oxidation.

The two-electron oxidation product, a di-iminium species, is unstable in aqueous solutions.[5] Therefore, experimental conditions should be controlled to favor the formation of the stable radical cation.

Caption: Workflow for the qualitative oxidase test using the filter paper method.

Procedure:

-

Reagent Preparation: Prepare a 1% aqueous solution of TMPD dihydrochloride. This solution is light-sensitive and should be made fresh or stored in a dark, refrigerated container for no longer than one week. The use of the dihydrochloride salt enhances its stability and solubility in aqueous solutions.

-

Filter Paper Test:

-

Place a small piece of filter paper in a sterile petri dish.

-

Add 2-3 drops of the TMPD reagent to the center of the filter paper. The paper acts as a wick and provides a solid support for the reaction.

-

Using a sterile platinum or plastic inoculating loop, pick a well-isolated colony from the culture plate. It is crucial to use a non-oxidizing loop material to avoid false-positive results.

-

Gently rub the bacterial sample onto the reagent-soaked filter paper.

-

-

Observation and Interpretation:

-

Observe for a color change within 10-30 seconds.

-

Positive Result: The development of a dark blue to purple color within this timeframe indicates the presence of cytochrome c oxidase.

-

Negative Result: The absence of a color change or the development of color after 30 seconds is considered a negative result. [3]Delayed reactions can be due to auto-oxidation of the reagent and are not indicative of a true positive.

-

Self-Validation and Controls:

-

Positive Control: Test a known oxidase-positive organism (e.g., Pseudomonas aeruginosa).

-

Negative Control: Test a known oxidase-negative organism (e.g., Escherichia coli).

-

Running these controls in parallel with the unknown sample validates the reagent's efficacy and the operator's technique.

Safety and Handling

This compound and its salts should be handled with care. It is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure. In case of contact, flush the affected area with copious amounts of water. Store the chemical in a cool, dry, and dark place away from strong oxidizing agents.

Conclusion

This compound is a compound of profound utility in the scientific community. Its straightforward yet elegant redox chemistry, visually manifested in the formation of Wurster's Blue, provides a powerful tool for a diverse range of applications. From the fundamental identification of microorganisms to sophisticated studies of cellular bioenergetics and the development of novel materials, TMPD continues to be a cornerstone reagent. A thorough understanding of its chemical and physical properties, coupled with meticulous experimental technique, is paramount to harnessing its full potential in research and development.

References

-

American Society for Microbiology. (2010, November 11). Oxidase Test Protocol. Retrieved from [Link]

-

Biology Reader. (n.d.). What is Oxidase Test? Definition, Principle, Procedure, Uses & Limitations. Retrieved from [Link]

-

Labmate Online. (2024, March 4). Mastering the Oxidase Test: Procedure, Tips, and Interpretation. Retrieved from [Link]

-

Loba Chemie. (n.d.). TETRAMETHYL-p- PHENYLENEDIAMINE DIHYDROCHLORIDE EXTRA PURE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound dihydrochloride. Retrieved from [Link]

-

Organic Syntheses. (1969). TETRAMETHYL-p-PHENYLENEDIAMINE. 49, 107. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetramethylphenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: this compound dihydrochloride. Retrieved from [Link]

-

RSC Publishing. (n.d.). Robust non-covalent and covalent anchored N,N,N′,N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations. Retrieved from [Link]

-

Wikipedia. (n.d.). Wurster's blue. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: this compound dihydrochloride. Retrieved from [Link]

-

Targos. (n.d.). Exploring the Frontiers: this compound in Nanomaterial Synthesis. Retrieved from [Link]

-

ACS Publications. (1964). The Preparation of N,N,N'N'-Tetramethyl-p-phenylenediamine. The Journal of Organic Chemistry, 29(2), 488–489. Retrieved from [Link]

-

Macmillan Group. (2011). Radical Cations•+: Generation, Reactivity, Stability. Retrieved from [Link]

Sources

- 1. biologyreader.com [biologyreader.com]

- 2. N,N,N′,N′-四甲基对苯二胺 99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Mastering the Oxidase Test: Procedure, Tips, and Interpretation - Labmate [labmate22.weebly.com]

- 4. asm.org [asm.org]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. This compound dihydrochloride | ibresco [ibresco.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. Formation and reactions of the Wurster's blue radical cation during the reaction of this compound with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Blue: A Technical Guide to the Discovery and Chemistry of Wurster's Blue

This guide provides an in-depth exploration of Wurster's Blue, the vibrant and historically significant radical cation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal discovery, the intricate mechanism of its formation, its physicochemical properties, and its diverse applications, from classic biochemical assays to modern materials science.

The Serendipitous Discovery of a Stable Radical

The story of Wurster's Blue begins in the late 19th century with the work of the German chemist Casimir Wurster. In 1879, while investigating the properties of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), he observed the formation of a brilliant blue-violet compound upon its oxidation. This discovery was remarkable for its time, as it represented one of the first encounters with a stable organic radical cation in the annals of chemistry. The intense color and unique stability of this species, now eponymously known as Wurster's Blue, opened new avenues for understanding single-electron transfer processes in organic molecules.

The Chemistry of Color: Formation and Structure of Wurster's Blue

Wurster's Blue is the radical cation formed from the one-electron oxidation of the colorless diamine, this compound (TMPD). This transformation is a reversible redox process, a key feature that underpins its utility as a redox indicator.

The formation of Wurster's Blue can be represented by the following equilibrium:

Caption: One-electron oxidation of TMPD to form the Wurster's Blue radical cation.

Upon oxidation, the TMPD molecule loses an electron from one of the nitrogen lone pairs. This process results in a delocalized radical cation where the unpaired electron is distributed across the entire molecule, including the phenyl ring and both nitrogen atoms. This delocalization is crucial for the stability of the radical and is responsible for its intense blue-violet color, which arises from electronic transitions within the conjugated π-system.

Further oxidation of Wurster's Blue can occur, leading to the formation of a dication. However, this two-electron oxidized form is unstable in aqueous solutions and can undergo irreversible reactions.[1] The stability of Wurster's Blue is therefore a delicate balance, highly dependent on the reaction conditions.

Physicochemical Properties of Wurster's Blue

The utility of Wurster's Blue in various scientific applications stems from its distinct physicochemical properties. A summary of key quantitative data is presented below.

| Property | Value | Conditions | Reference |

| Midpoint Redox Potential (E°') | +0.276 V | vs. Normal Hydrogen Electrode (NHE) | [1] |

| -0.206 V | vs. Ag/Ag⁺ in 0.5 M LiTFSI/MeCN | [2] | |

| Molar Absorptivity (ε) | ~12,500 M⁻¹cm⁻¹ | at λmax ≈ 611 nm in aqueous solution | [3] |

| Wavelength of Max. Absorbance (λmax) | ~611 nm | Aqueous solution | [3] |

The redox potential of the TMPD/Wurster's Blue couple makes it an excellent indicator for a variety of chemical and biological redox reactions. The high molar absorptivity in the visible region allows for sensitive colorimetric detection.

Experimental Protocols

Synthesis of this compound (TMPD)

A common method for the synthesis of TMPD involves the methylation of p-phenylenediamine. The following is a summarized procedure based on established methods.

Materials:

-

p-Phenylenediamine

-

Sodium bicarbonate

-

Dimethyl sulfate (Caution: toxic and corrosive)

-

Ethanolamine

-

Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of powdered p-phenylenediamine, sodium bicarbonate, and water is prepared.

-

The flask is cooled in an ice bath, and dimethyl sulfate is added dropwise with stirring while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The temperature is then raised to destroy any excess dimethyl sulfate.

-

After cooling, ethanolamine is added.

-

The product is then isolated via steam distillation. The oily distillate solidifies upon cooling.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

The Oxidase Test: A Classic Application

One of the most widespread uses of Wurster's Blue is in the oxidase test, a cornerstone of microbiology for the identification of bacteria containing cytochrome c oxidase. This enzyme is a key component of the electron transport chain in many aerobic organisms.

Principle: In the presence of cytochrome c oxidase, TMPD is oxidized to Wurster's Blue, resulting in a rapid color change.

Caption: Workflow for the filter paper-based oxidase test.

Detailed Protocol (Filter Paper Method):

-

Reagent Preparation: Prepare a fresh 1% (w/v) solution of this compound dihydrochloride in sterile distilled water.[4] This solution is light-sensitive and should be prepared fresh or stored protected from light.

-

Test Performance: a. Place a small piece of filter paper in a clean petri dish. b. Add 1-2 drops of the oxidase reagent to the filter paper.[4] c. Using a sterile wooden applicator stick or platinum loop (nichrome loops can give false positives), pick a well-isolated colony from a fresh (18-24 hour) culture. d. Smear the colony onto the reagent-impregnated filter paper.

-

Result Interpretation:

Advanced Applications: Beyond the Petri Dish

The unique properties of Wurster's Blue have led to its application in a range of advanced scientific fields, extending far beyond traditional microbiology.

Biosensors and Electrochemistry

The well-defined redox behavior of the TMPD/Wurster's Blue couple makes it an excellent mediator in electrochemical biosensors.[6] In this context, TMPD can shuttle electrons between an enzyme's active site and an electrode surface, allowing for the sensitive detection of various analytes. For example, Wurster's Blue has been employed in the development of sensors for glucose and other metabolites.

Materials Science and Organic Electronics

The stability of the Wurster's Blue radical cation and its intense optical absorption have garnered interest in the field of materials science. Its properties are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conducting polymers.[7][8] The ability to reversibly switch between a colorless and a colored state through redox reactions also makes it a candidate for electrochromic devices ("smart windows").

Conclusion

From its serendipitous discovery by Casimir Wurster to its modern-day applications in cutting-edge technologies, Wurster's Blue continues to be a molecule of significant scientific interest. Its formation through a stable one-electron oxidation process provides a textbook example of an organic radical cation. The simplicity of its generation and the dramatic visual cue of its formation have solidified its place in fundamental biochemical assays like the oxidase test. As research in biosensing and organic materials continues to advance, the unique properties of Wurster's Blue will undoubtedly inspire new and innovative applications, ensuring its enduring legacy in the scientific landscape.

References

-

Kinetic Control over Disproportionation Stabilizes Wurster's Blue Catholyte for Nonaqueous Redox Flow Batteries. ACS Energy Letters. [Link]

-

Oxidase Test Protocol. American Society for Microbiology. [Link]

-

p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Journal of Electroanalytical Chemistry. [Link]

-

Oxidase Test- Principle, Uses, Procedure, Types, Result Interpretation... Microbiology Note. [Link]

-

Oxidase Test. Hardy Diagnostics. [Link]

-

Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD). Analytica Chimica Acta. [Link]

-

Formation and reactions of the Wurster's blue radical cation during the reaction of this compound with oxyhemoglobin. Chemico-Biological Interactions. [Link]

-

Wurster's blue. Wikipedia. [Link]

-

Electrochemical Studies of Biosensor Mediators. Seton Hall University Dissertations and Theses (ETDs). [Link]

-

N'-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting. RSC Publishing. [Link]

-

How to Perform an Oxidase Test. CDC. [Link]

-

The Study of the Oxidation of this compound for the Clarification of the Differences in the Mechanisms of Biocatalytic and Chemical Polymerization of Aniline. ResearchGate. [Link]

-

Spectroscopic Study of Wurster's Blue and Tetramethyl-p-phenylenediamine with Assignments of Electronic Transitions. Journal of the American Chemical Society. [Link]

-

A Methylene Blue-Enhanced Nanostructured Electrochemical Immunosensor for H-FABP Myocardial Injury Biomarker. National Center for Biotechnology Information. [Link]

-

TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses. [Link]

-

The role of chemical design in the performance of organic semiconductors. Nature Reviews Chemistry. [Link]

- US2733982A - Process for making sodium perchlorate.

-

Correlation of the molar absorption coefficient at the UV/Vis peak... ResearchGate. [Link]

-

UV-vis absorption spectra (left) and molar extinction coefficient... ResearchGate. [Link]

-

UV-vis absorption spectrum in the range of 350-700 nm for a 5.0 × 10-6... ResearchGate. [Link]

-

UV−vis spectra of the products of the reaction of the chemical oxidant... ResearchGate. [Link]

-

Exotic materials for bio-organic electronics. Journal of Materials Chemistry C. [Link]

-

Model-Driven Design of Redox Mediators: Quantifying the Impact of Quinone Structure on Bioelectrocatalytic Activity with Glucose Oxidase. Journal of the American Chemical Society. [Link]

- US4212971A - Process for preparing methylene blue.

-

The Future of Organic Electronics OLED Displays. YouTube. [Link]

Sources

- 1. Formation and reactions of the Wurster's blue radical cation during the reaction of this compound with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. scribd.com [scribd.com]

- 4. asm.org [asm.org]

- 5. reach.cdc.gov [reach.cdc.gov]

- 6. Electrochemical Studies of Biosensor Mediators [ir.vanderbilt.edu]

- 7. The role of chemical design in the performance of organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exotic materials for bio-organic electronics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), also known as Wurster's Blue, is a versatile aromatic diamine with significant applications in analytical chemistry, polymer science, and biomedical research.[1] Its utility stems from its facile one-electron oxidation to a stable, intensely colored radical cation, a property that makes it an invaluable redox indicator.[2][3] This guide provides a comprehensive overview of the robust synthesis and purification methodologies for TMPD, grounded in established chemical principles and validated protocols. We will delve into the mechanistic underpinnings of the synthetic route, offer a detailed, step-by-step experimental procedure, and present a comparative analysis of purification techniques to achieve high-purity TMPD suitable for demanding applications.

Introduction: The Chemical Significance of TMPD

This compound (TMPD) is a colorless, solid organic compound that can be easily oxidized.[3] Upon losing an electron, it forms a stable radical cation known as Wurster's Blue, which exhibits a characteristic deep blue-violet color.[2] This reversible redox behavior is central to its widespread use.

Key Applications:

-

Redox Indicator: The distinct color change upon oxidation makes TMPD an excellent indicator in various chemical and biochemical assays, including the oxidase test for identifying bacteria containing cytochrome c oxidase.[2][4]

-

Electron Donor in Biological Systems: TMPD can donate electrons to components of the electron transport chain, such as cytochrome c, facilitating research into cellular respiration.[2][3][5]

-

Polymer Chemistry: It serves as an intermediate in the synthesis of certain polymers, enhancing their durability and resistance to degradation.[1]

-

Analytical Reagent: TMPD is employed in the determination of various metal ions and as a reagent in the development of electrochemical sensors.[1][6]

Synthesis of this compound

The most common and efficient synthesis of TMPD involves the exhaustive methylation of p-phenylenediamine. While several alkylating agents have been explored, the procedure detailed in Organic Syntheses utilizing dimethyl sulfate provides a reliable and high-yielding route.[7]

Underlying Principles and Mechanistic Rationale

The synthesis is a classic example of nucleophilic substitution, specifically the alkylation of amines. The lone pairs of electrons on the nitrogen atoms of p-phenylenediamine act as nucleophiles, attacking the electrophilic methyl groups of dimethyl sulfate. Sodium bicarbonate is used as a base to neutralize the sulfuric acid byproduct, driving the reaction to completion.

The reaction proceeds in two main stages:

-

Quaternization: The primary amino groups of p-phenylenediamine are exhaustively methylated by dimethyl sulfate to form a quaternary ammonium salt intermediate.

-

Dealkylation: The intermediate is then treated with an excess of a high-boiling amine, such as ethanolamine, which displaces a methyl group to yield the final tertiary amine product, TMPD.[7] This dealkylation step is more convenient than methods requiring high-pressure sealed tubes.[7]

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

-

p-Phenylenediamine (powdered)

-

Sodium bicarbonate

-

Dimethyl sulfate (distilled)

-

Ethanolamine (distilled)

-

Ice

-

Water

-

Silica gel for drying

Equipment:

-

2-L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Pressure-compensated dropping funnel

-

Ice bath

-

Heating mantle

-

Apparatus for filtration by suction

Procedure:

Part A: Methylation

-

In the 2-L three-necked flask, combine 54 g (0.5 mole) of powdered p-phenylenediamine, 310 g (3.7 moles) of sodium bicarbonate, and 250 ml of water.[7]

-

While stirring, maintain the temperature of the mixture at 18–22°C using an ice bath.[7]

-

Add 320 ml (3.4 moles) of dimethyl sulfate via the dropping funnel over a period of 30–50 minutes.[7]

-

After the addition is complete, raise the temperature to 60–65°C over 10 minutes and hold it there until the evolution of carbon dioxide ceases.[7] This step is crucial for destroying any excess dimethyl sulfate.[7]

Part B: Dealkylation and Isolation

-

Add 250 ml of cold water to the reaction mixture and cool the flask rapidly in an ice bath.[7]

-

Add 100 ml of ethanolamine. A crystalline slurry will form.[7]

-

Transfer the slurry to a separate container. Rearrange the apparatus for distillation.

-

Add 200 ml of ethanolamine to the reaction flask and heat to 140°C with stirring.[7]

-

Slowly add the crystalline slurry to the hot ethanolamine.

-

The product will distill with the ethanolamine. Collect the distillate.

-

The oily product solidifies upon cooling to approximately 20°C, forming white lumps.[7]

-

Filter the solid product by suction, crush the lumps, and wash four times with 50-ml portions of ice water.[7]

-

Dry the product over silica gel in a vacuum to yield 62–72 g (82–88%) of white, glistening scales with a melting point of 51°C.[7]

Safety Precautions:

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection. [7][8]

-

p-Phenylenediamine may cause skin irritation and sensitization. [7][9] Avoid skin contact.

-

The reaction is exothermic; careful temperature control is essential.

Purification of this compound

The purity of TMPD is critical for its reliable performance, especially in sensitive analytical and biological applications. The crude product from the synthesis may contain unreacted starting materials, byproducts, and residual solvents. Several methods can be employed for purification, with the choice depending on the desired level of purity and the scale of the operation.

Comparative Overview of Purification Techniques

| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Scalable, effective for removing many common impurities. | Requires selection of an appropriate solvent; potential for product loss in the mother liquor. | >98% |

| Sublimation | Transition of the solid directly to a gas, followed by condensation back to a solid, leaving non-volatile impurities behind. | Yields very high-purity product; solvent-free. | Not suitable for all compounds; can be slow and is typically used for smaller quantities. | >99.5% |

| Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | Can achieve very high purity and separate closely related compounds. | Can be complex, time-consuming, and may require significant amounts of solvent. | >99% |

Recommended Purification Protocols

Protocol 1: Recrystallization

-

Solvent Selection: While TMPD is soluble in hot water, recrystallization can also be performed from alcohols like isopropanol or n-butanol, especially for its dihydrochloride salt.[3][10]

-

Procedure (for the free base): a. Dissolve the crude TMPD in a minimal amount of hot water or a suitable alcohol. b. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. c. Hot-filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the purified crystals under vacuum.

Protocol 2: Vacuum Sublimation

-

Apparatus: A standard laboratory sublimation apparatus is required.

-

Procedure: a. Place the crude TMPD in the bottom of the sublimation apparatus. b. Assemble the apparatus and apply a high vacuum. c. Gently heat the bottom of the apparatus. The TMPD will sublime and deposit as pure crystals on the cold finger or the cooler upper surfaces of the apparatus. d. Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. e. Carefully scrape the purified TMPD from the cold surface.

Purification Logic Flow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Wurster's blue [a.osmarks.net]

- 3. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 4. discofinechem.com [discofinechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound dihydrochloride | 637-01-4 [chemicalbook.com]

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): A Comprehensive Guide to its Electron Donor Capabilities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

N,N,N',N'-Tetramethyl-p-phenylenediamine, commonly known as TMPD, stands as a cornerstone reagent in diverse fields of scientific inquiry, from fundamental biochemistry to applied materials science.[1] Its remarkable capacity to readily donate electrons has rendered it an invaluable tool for interrogating biological electron transport chains, developing colorimetric assays, and synthesizing novel charge-transfer materials.[2][3][4] This guide provides an in-depth exploration of the core physicochemical principles governing TMPD's function as an electron donor. We will delve into its redox mechanism, detail its critical applications with field-proven protocols, and offer insights into its practical use for researchers, scientists, and drug development professionals.

Fundamental Physicochemical Properties

TMPD is an aromatic amine, the structure of which features a benzene ring substituted with two dimethylamino groups at the para position.[5] This configuration makes the aromatic ring particularly electron-rich, predisposing the molecule to oxidative processes and establishing its role as a potent electron donor.[5] A colorless solid in its reduced state, its properties are foundational to its utility in the laboratory.[5]

| Property | Value | Source(s) |

| Synonyms | TMPD, Wurster's reagent, 1,4-Bis(dimethylamino)benzene | [1][5][6] |

| Molecular Formula | C₁₀H₁₆N₂ | [5] |

| Molar Mass | 164.25 g·mol⁻¹ | [5] |

| Appearance | Colorless to grey solid | [1][5] |

| Melting Point | 49-51 °C | [1][5] |

| Boiling Point | 260 °C | [5] |

| Solubility | Soluble in organic solvents; slightly soluble in cold water, more so in hot water. | [1][5] |

| Redox Potential (E°') | +0.26 V to +0.276 V (vs. SHE, at pH 7.0) | [5][7] |

The Redox Mechanism: Formation of Würster's Blue

The core of TMPD's function lies in its well-defined, two-step oxidation process. The initial, and most significant, step is a one-electron oxidation that produces a stable, intensely colored radical cation known as Würster's Blue.[5]

TMPD (colorless) ⇌ TMPD•⁺ (Würster's Blue) + e⁻

This transition is characterized by a midpoint potential of approximately +0.276 V versus the Standard Hydrogen Electrode (SHE), making it an effective redox mediator in many biological and chemical systems.[5] The deep blue color of the radical cation provides a robust visual and spectrophotometric signal for monitoring redox reactions.[2]

A second one-electron oxidation can occur at a higher potential, converting the radical cation into a highly unstable, colorless dication (TMPD²⁺).[8][9] Due to its instability in aqueous solutions, this second oxidation is less commonly exploited in biochemical assays.[8]

Caption: Reversible two-step oxidation of TMPD.

Key Applications in Research and Development

Probing the Mitochondrial Electron Transport Chain

A primary application of TMPD is its use as an artificial electron donor to Complex IV (cytochrome c oxidase) of the mitochondrial electron transport chain.[2] This methodology is crucial for isolating and assessing the function of the terminal segment of oxidative phosphorylation, a key area of interest in metabolic research and drug development targeting mitochondrial dysfunction.[10]

In this assay, TMPD donates an electron to cytochrome c, which in turn reduces cytochrome c oxidase. To maintain a pool of reduced TMPD, a reducing agent like ascorbate is added to the system. Ascorbate reduces the oxidized TMPD•⁺ (Würster's Blue) back to the colorless TMPD, allowing for a continuous flow of electrons to Complex IV. The rate of this electron flow is typically measured by monitoring the consumption of oxygen or the oxidation of cytochrome c. This technique allows researchers to bypass upstream complexes (I and II) and specifically measure the activity of Complex IV.[2][7]

Caption: Electron shuttle mechanism of TMPD to Complex IV.

The Oxidase Test in Microbiology

The dramatic color change upon oxidation makes TMPD the key reagent in the oxidase test, a fundamental method for identifying and classifying bacteria.[4][7] The test determines if a microorganism produces cytochrome c oxidases.[11] When a bacterial colony containing this enzyme is exposed to reduced TMPD, the enzyme rapidly oxidizes it to Würster's Blue, resulting in a swift color change from colorless to deep blue or purple.[2][11] This simple, rapid, and cost-effective test is a standard procedure in clinical and environmental microbiology.[4]

Peroxidase and Cyclooxygenase (COX) Assays

TMPD serves as an excellent reducing co-substrate for heme peroxidases.[6] These enzymes catalyze the reduction of hydroperoxides, and in the process, TMPD undergoes a one-electron oxidation to yield the colored Würster's Blue radical, which can be quantified spectrophotometrically at approximately 611 nm.[6]

This principle has been effectively adapted for assaying the activity of cyclooxygenases (COX-1 and COX-2), key enzymes in the prostanoid synthesis pathway and major targets for non-steroidal anti-inflammatory drugs (NSAIDs).[12] The COX enzyme has a peroxidase function that can be measured using TMPD. This has led to the development of high-throughput, colorimetric microplate assays for screening potential COX inhibitors, a critical step in the drug discovery pipeline.[12]

Formation of Charge-Transfer Complexes

As a potent electron donor, TMPD readily forms charge-transfer (CT) complexes with a wide range of electron acceptor molecules.[3][13] A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities.[14] This interaction often results in new optical properties, such as distinct colors, that are different from the parent molecules. The study of TMPD-based CT complexes is significant in materials science for developing organic conductors and other functional electronic materials.[13][14]

Experimental Protocol: Assay of Cytochrome c Oxidase (Complex IV) Activity

This protocol provides a validated method for measuring Complex IV activity in isolated mitochondria or cell lysates using TMPD and ascorbate. The principle relies on spectrophotometrically monitoring the oxidation of reduced cytochrome c, which is kept in a reduced state by the ascorbate/TMPD electron shuttle system.

Objective: To quantify the enzymatic activity of cytochrome c oxidase.

Materials and Reagents:

-

Assay Buffer: 10 mM potassium phosphate, pH 7.0, with 250 mM sucrose.

-

Cytochrome c (from bovine or equine heart) stock solution (10 mM in water).

-

This compound (TMPD) dihydrochloride.

-

L-Ascorbic acid.

-

Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC).

-

Mitochondrial isolate or cell lysate sample.

-

UV/Vis Spectrophotometer.

Procedure:

-

Preparation of Reagents:

-

Prepare a 2 M stock solution of Ascorbate in water and adjust the pH to 7.0 with KOH. Prepare fresh daily.

-

Prepare a 200 mM stock solution of TMPD in water. Prepare fresh daily and protect from light.[2]

-

To prepare reduced cytochrome c, add a few grains of ascorbate to the cytochrome c stock solution until the solution turns a distinct pink/red, indicating full reduction.

-

-

Assay Setup:

-

Set the spectrophotometer to measure absorbance at 550 nm. Maintain the sample cuvette at a constant temperature (e.g., 25°C or 30°C).

-

In a 1 mL cuvette, add:

-

850 µL of Assay Buffer.

-

50 µL of reduced cytochrome c stock solution (final concentration ~50 µM).

-

10 µL of Ascorbate stock solution (final concentration ~20 mM).

-

5 µL of TMPD stock solution (final concentration ~1 mM).

-

-

Mix gently by inversion.

-

-

Measurement:

-

Place the cuvette in the spectrophotometer and start recording the baseline absorbance at 550 nm for 1-2 minutes. The absorbance should be stable.

-

Initiate the reaction by adding 10-50 µL of the mitochondrial sample (containing 5-50 µg of protein). Mix quickly but gently.

-

Immediately begin recording the decrease in absorbance at 550 nm over time for 3-5 minutes. The rate should be linear.

-

-

Inhibitor Control (Validation):

-

To confirm that the observed activity is specific to Complex IV, repeat the assay but pre-incubate the sample with KCN (a potent Complex IV inhibitor) at a final concentration of 1-2 mM before adding it to the cuvette. The specific activity should be almost completely abolished.

-

-

Data Analysis:

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Calculate the enzymatic activity using the Beer-Lambert law. The activity is expressed as nmol of cytochrome c oxidized per minute per mg of protein.

-

Activity (nmol/min/mg) = (ΔAbs/min / ε) * (V_total / V_sample) * (1 / [Protein]) * 10⁹

-

ΔAbs/min: Rate of absorbance change.

-

ε (Molar extinction coefficient): 19.1 mM⁻¹cm⁻¹ for the difference between reduced and oxidized cytochrome c at 550 nm.

-

V_total: Total volume in the cuvette (in mL).

-

V_sample: Volume of sample added (in mL).

-

[Protein]: Protein concentration of the sample (in mg/mL).

-

-

Caption: Workflow for the spectrophotometric assay of Complex IV activity.

Safety and Handling

As with all laboratory chemicals, TMPD must be handled with appropriate care.[15]

-

Routes of Exposure: The primary routes of exposure are inhalation, skin contact, and ingestion.[15]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood, especially when working with the powdered solid to avoid creating dust.[15][18] Avoid contact with skin and eyes.[16] After handling, wash hands thoroughly.[17]

-

Storage: Store in a cool, dry place, tightly sealed, and protected from light and moisture.[2][4] It is incompatible with strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a uniquely versatile molecule whose utility is derived from its straightforward and potent electron-donating capability. Its reversible oxidation to the stable, colored radical cation Würster's Blue provides a robust and quantifiable signal that has been expertly leveraged across biochemistry, microbiology, and materials science. For researchers and drug development professionals, a thorough understanding of TMPD's redox chemistry is paramount for its effective application, whether for elucidating fundamental mechanisms of cellular respiration, screening novel enzyme inhibitors, or designing next-generation organic electronics. The protocols and principles outlined in this guide serve as a comprehensive resource for harnessing the full potential of this essential chemical tool.

References

-

Störle, C., & Eyer, P. (1991). Formation and reactions of the Wurster's blue radical cation during the reaction of this compound with oxyhemoglobin. Chemical-Biological Interactions, 78(3), 321–331. [Link]

-

Wikipedia. Tetramethylphenylenediamine. [Link]

-

Grieshaber, M. V., et al. (2018). Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD). Analytical and Bioanalytical Chemistry, 410(21), 5263–5270. [Link]

-

Nelsen, S. F., et al. (1999). Triplet state of Würster's blue-based di(cation radical). Organic Letters, 1(5), 741–743. [Link]

-

Tarasenko, T. N., et al. (2017). Cytochrome c Oxidase Activity Is a Metabolic Checkpoint that Regulates Cell Fate Decisions During T Cell Activation and Differentiation. Cell Metabolism, 25(6), 1254–1268.e5. [Link]

-

HiMedia Laboratories. This compound dihydrochloride. [Link]

-

Green, G. H., & Jones, C. W. (1984). Tetramethyl-p-phenylenediamine (TMPD) oxidase activity and cytochrome distribution in the genus. Journal of General Microbiology, 130(10), 2531–2537. [Link]

-

Tschirwitz, M., et al. (2019). Cytochrome c oxidase deficiency detection in human fibroblasts using scanning electrochemical microscopy. Proceedings of the National Academy of Sciences, 116(39), 19304–19309. [Link]

-

Koutentis, P. A., et al. (2014). Charge transfer complexes of 2,4,6-tricyano-s-triazine with tetrathiafulvalene (TTF) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). CrystEngComm, 16(38), 9037–9042. [Link]

-

ResearchGate. The redox mediator TMPD exhibits oxidation and reduction potentials... [Link]

-

Beitollahi, H., et al. (2018). Robust non-covalent and covalent anchored N,N,N′,N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations. New Journal of Chemistry, 42(13), 10816–10824. [Link]

-

Petrovic, N., & Murray, M. (2010). Using this compound (TMPD) to assay cyclooxygenase activity in vitro. Methods in Molecular Biology, 594, 129–140. [Link]

-

ResearchGate. Effect of [TMPD] on the steady state level of fractional reduction of cytochrome c. [Link]

-

Aquino, A. J. A., et al. (2018). Analysis of charge transfer transitions in stacked π-electron donor–acceptor complexes. Physical Chemistry Chemical Physics, 20(40), 25773–25782. [Link]

-

ResearchGate. Two-step oxidation of TMPD due to NO2. [Link]

-

ResearchGate. Crystal engineering of charge transfer complexes with TMPD (Wurster's blue) as electron donor and quinones as electron acceptors. [Link]

-

Papa, S., et al. (1980). Mechanism of proton translocation associated to oxidation of this compound in rat liver mitochondria. Biochemical and Biophysical Research Communications, 92(4), 1184–1191. [Link]

-

Santo, A. A. E., et al. (2021). Multidimensional redox potential/pKa coupling in multicopper oxidases from molecular dynamics: implications for the proton transfer mechanism. Physical Chemistry Chemical Physics, 23(48), 27348–27354. [Link]

-

Grote, T., et al. (2021). Transmembrane Shuttling of Photosynthetically Produced Electrons to Propel Extracellular Biocatalytic Redox Reactions in a Modular Fashion. Angewandte Chemie International Edition, 60(31), 17094–17100. [Link]

-

InstaGroup. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

-

Al-Ahmary, K. M., et al. (2014). Charge-transfer complexes of 4-methylpiperidine with σ- and π-acceptors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 618–626. [Link]

-

Wikipedia. Charge-transfer complex. [Link]

-

ResearchGate. The effect of TMPD and DCPIP concentrations on the steady-state... [Link]

-

Liu, Y., et al. (2018). Mechanisms and Applications of Electron Shuttle-Mediated Extracellular Electron Transfer. Frontiers in Microbiology, 9, 1993. [Link]

-

Taylor & Francis. Redox indicator – Knowledge and References. [Link]

-

ResearchGate. Applications of biomolecular interaction analysis in drug development. [Link]

-

Pak, V. V., et al. (2019). Improved red fluorescent redox indicators for monitoring cytosolic and mitochondrial thioredoxin redox dynamics. ACS Chemical Biology, 14(4), 630–637. [Link]

-

AZoLifeSciences. How Does Biochemistry Influence Drug Development?. [Link]

-

YouTube. Paradigm Shift in Drug Discovery: Discover Small Molecule Degraders Using E3scan Technology Platform. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Ressurreição, A. S. M., et al. (2016). Applications of biophysical techniques in drug discovery and development. Frontiers in Medicine, 3, 6. [Link]

-

Hardman, S. J. O., et al. (2023). Photoinduced Electron Transfer from a 1,4,5,6-Tetrahydro Nicotinamide Adenine Dinucleotide (Phosphate) Analogue to Oxidized Flavin in an Ene-Reductase Flavoenzyme. Journal of the American Chemical Society, 145(13), 7321–7331. [Link]

-

Khan Academy. Electron carrier molecules. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory - Working with Chemicals. [Link]

-

van der Weij-de Wit, C. D., et al. (2012). PMS: Photosystem I electron donor or fluorescence quencher. Photosynthesis Research, 111(1-2), 159–165. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemodex.com [chemodex.com]

- 3. Charge transfer complexes of 2,4,6-tricyano-s-triazine with tetrathiafulvalene (TTF) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. This compound dihydrochloride | 637-01-4 [chemicalbook.com]

- 5. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 6. N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride [himedialabs.com]

- 7. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 8. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome c Oxidase Activity Is a Metabolic Checkpoint that Regulates Cell Fate Decisions During T Cell Activation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using this compound (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Charge-transfer complex - Wikipedia [en.wikipedia.org]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

The Definitive Guide to N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) in Bacterial Identification

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Biochemical Test

In the modern landscape of microbial identification, dominated by rapid molecular and mass spectrometry techniques, the humble oxidase test, employing N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), remains a cornerstone of diagnostic microbiology. Its simplicity, rapidity, and cost-effectiveness provide essential preliminary data, guiding the subsequent analytical workflow. This guide offers an in-depth exploration of the TMPD-based oxidase test, moving beyond a mere recitation of protocols to a nuanced discussion of its biochemical underpinnings, practical execution, and critical interpretation. For the researcher, this document serves as a robust reference for ensuring accuracy in bacterial characterization. For the drug development professional, it provides context for understanding a key phenotypic assay that may be employed in preclinical assessments of antimicrobial agents.

The Biochemical Heart of the Matter: Unraveling the Oxidase Reaction

The utility of TMPD in bacterial identification hinges on its ability to act as an artificial electron donor for a specific component of the bacterial electron transport chain: cytochrome c oxidase (also known as Complex IV).[1][2] Organisms that utilize oxygen as a terminal electron acceptor in aerobic respiration often possess this enzyme.[3][4]